molecular formula C6H11FN2O B8566383 3-Amino-3-fluoromethyl-2-piperidone

3-Amino-3-fluoromethyl-2-piperidone

Cat. No. B8566383
M. Wt: 146.16 g/mol
InChI Key: DSCLESASFJMNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-fluoromethyl-2-piperidone is a useful research compound. Its molecular formula is C6H11FN2O and its molecular weight is 146.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-3-fluoromethyl-2-piperidone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-fluoromethyl-2-piperidone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-3-fluoromethyl-2-piperidone

Molecular Formula

C6H11FN2O

Molecular Weight

146.16 g/mol

IUPAC Name

3-amino-3-(fluoromethyl)piperidin-2-one

InChI

InChI=1S/C6H11FN2O/c7-4-6(8)2-1-3-9-5(6)10/h1-4,8H2,(H,9,10)

InChI Key

DSCLESASFJMNLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)(CF)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-fluoromethyl-2,5-diaminopentanoate dihydrochloride (2.5 g) in methanol (30 ml) is added under nitrogen a solution of sodium methylate (prepared from 0.46 g of sodium) in methanol (20 ml). The reaction mixture is stirred for 1 hour at room temperature and then concentrated in vacuo. The residue is taken up in CH2Cl2. The insoluble material is removed by filtration, and the filtrate is concentrated to give 1 g of 3-amino-3-fluoromethyl-2-piperidone: m.p. 132° C. (from CH2CL2 /pentane).
Name
methyl 2-fluoromethyl-2,5-diaminopentanoate dihydrochloride
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 2-fluoromethyl-2,5-diaminopentanoate dihydrochloride (2.5 g) in methanol (30 ml) is added under nitrogen a solution of sodium methylate (prepared from 0.46 g of sodium in methanol (20 ml). The reaction mixture is stirred for 1 hour at room temperature and then concentrated in vacuo. The residue is taken up in CH2Cl2. The insoluble material is removed by filtration, and the filtrate is concentrated to give 1 g of 3-amino-3-fluoromethyl-2-piperidone: m.p. 132° C. (from CH2CL2 /pentane).
Name
methyl 2-fluoromethyl-2,5-diaminopentanoate dihydrochloride
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.